3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile
Description
This compound is a structurally complex [1,2,4]-triazepane derivative characterized by multiple functional groups: a benzyl substituent, hydroxy groups at positions 6 and on the benzyl rings, a sulfonyl group linked to a benzonitrile moiety, and a 3-oxo group. Structural elucidation of such compounds often relies on crystallographic tools like the WinGX suite, which facilitates single-crystal X-ray diffraction analysis to determine bond lengths, angles, and packing arrangements .
Properties
Molecular Formula |
C32H30N4O6S |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
3-[[(5R,6R)-5-benzyl-6-hydroxy-2,4-bis[(4-hydroxyphenyl)methyl]-3-oxo-1,2,4-triazepan-1-yl]sulfonyl]benzonitrile |
InChI |
InChI=1S/C32H30N4O6S/c33-19-26-7-4-8-29(17-26)43(41,42)36-22-31(39)30(18-23-5-2-1-3-6-23)34(20-24-9-13-27(37)14-10-24)32(40)35(36)21-25-11-15-28(38)16-12-25/h1-17,30-31,37-39H,18,20-22H2/t30-,31-/m1/s1 |
InChI Key |
UYUWNNRWESUYOB-FIRIVFDPSA-N |
Isomeric SMILES |
C1[C@H]([C@H](N(C(=O)N(N1S(=O)(=O)C2=CC=CC(=C2)C#N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)O |
Canonical SMILES |
C1C(C(N(C(=O)N(N1S(=O)(=O)C2=CC=CC(=C2)C#N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxyl groups, while reduction could result in simpler benzyl derivatives .
Scientific Research Applications
3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Possible use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data, the compound can be contextualized within the broader class of [1,2,4]-triazepane derivatives and sulfonamide-containing analogs. Below is a hypothetical comparison based on typical structural and functional features of related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound (This Article) | [1,2,4]-triazepane | 5-Benzyl, 6-hydroxy, 3-oxo, sulfonyl-benzonitrile | ~650 (estimated) | Enzyme inhibition, anticancer |
| 5-(4-Chlorobenzyl)-[1,2,4]triazepane-3-one | [1,2,4]-triazepane | 4-Chlorobenzyl, 3-oxo | ~280 | Antimicrobial activity |
| 7-Hydroxy-2-(4-methylbenzyl)-triazepane | [1,2,4]-triazepane | 4-Methylbenzyl, 7-hydroxy | ~300 | Anti-inflammatory |
| Benzonitrile-sulfonamide hybrids | Sulfonamide | Varied aryl/alkyl groups | ~350–500 | Carbonic anhydrase inhibition |
Key Observations:
Structural Complexity : The target compound exhibits greater structural complexity compared to simpler triazepane derivatives, which may enhance binding specificity but reduce solubility .
Hydroxy Groups: The presence of multiple hydroxy groups (6-hydroxy and 4-hydroxybenzyl) suggests strong hydrogen-bonding capacity, akin to phenolic compounds like resveratrol, which could enhance interactions with biological targets.
However, the bulky triazepane core may limit membrane permeability compared to smaller sulfonamides.
Crystallographic Analysis : Tools like WinGX are critical for resolving such complex structures, particularly in confirming stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks) .
Research Findings and Limitations
- Biological Activity: No direct data is available in the provided evidence. However, analogs with hydroxybenzyl groups (e.g., 4-hydroxybenzyl alcohol derivatives) show antioxidant and anticancer properties, suggesting possible overlap in mechanisms.
- Synthetic Challenges : The multi-step synthesis required for such polyfunctional triazepanes often leads to low yields, a common issue in triazepane chemistry.
Biological Activity
The compound 3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, which have been the subject of recent research. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.
Molecular Structure
- IUPAC Name : 3-{[(5R,6R)-5-Benzyl-6-hydroxy-2,4-bis(4-hydroxybenzyl)-3-oxo-1,2,4-triazepan-1-yl]sulfonyl}benzonitrile
- Molecular Formula : C₃₂H₃₀N₄O₆S
- Molecular Weight : 598.669 g/mol
Chemical Descriptors
| Descriptor | Value |
|---|---|
| SMILES | O=S(=O)(c1cccc(C#N)c1)N2N(C(=O)N(C(C(O)C2)Cc3ccccc3)Cc4ccc(O)cc4)Cc5ccc(O)cc5 |
| DrugBank ID | DB03141 |
| Type | Non-polymer |
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Triazepane derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that certain modifications can enhance cytotoxicity against various cancer cell lines .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Some derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation. For example, sulfonamide-based compounds are known to inhibit carbonic anhydrase and other related enzymes .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of triazepane derivatives, researchers synthesized several analogs and tested them against a panel of microorganisms. The results showed that certain modifications led to enhanced activity against specific pathogens.
Study 2: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with structural similarities to This compound exhibited significant growth inhibition at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
